



Application Notes and Protocols for NNC 05-2090 in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NNC 05-2090	
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Introduction

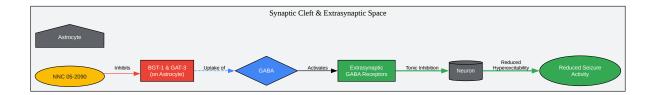
NNC 05-2090 is a novel nipecotic acid derivative that has demonstrated significant anticonvulsant properties in a variety of rodent seizure models. As a gamma-aminobutyric acid (GABA) uptake inhibitor, it presents a valuable tool for investigating the role of GABAergic neurotransmission in epilepsy and for the preclinical assessment of potential anti-seizure therapies. These application notes provide comprehensive protocols for the use of NNC 05-2090 in common rodent seizure models, along with a summary of its pharmacological profile and efficacy data.

Mechanism of Action

NNC 05-2090 functions as a GABA uptake inhibitor with a distinct profile from selective GAT-1 inhibitors like tiagabine. It shows a preference for non-GAT-1 GABA transporters, primarily inhibiting the betaine/GABA transporter 1 (BGT-1) and GABA transporter 3 (GAT-3).[1][2][3] GAT-3 is predominantly expressed on astrocytes, while BGT-1 is also found on astrocytes, often at a distance from the synapse.[1][4] By inhibiting these transporters, **NNC 05-2090** is thought to increase extrasynaptic GABA levels, enhancing tonic inhibition and thereby reducing neuronal hyperexcitability that leads to seizures.[1][3] This mechanism contributes to its broad efficacy in different seizure models. The compound also exhibits some affinity for α 1-adrenergic and D2-dopamine receptors, although its anticonvulsant effects are primarily attributed to GABA transporter inhibition.[2][5]



Signaling Pathway of NNC 05-2090 in Seizure Reduction



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Mechanism of NNC 05-2090's anticonvulsant action.

Data Presentation In Vitro Potency of NNC 05-2090



Target	Assay	Species	Preparation	IC50 (μM)
GABA Uptake	[3H]GABA Uptake	Rat	Cerebral Cortex Synaptosomes	4.4 ± 0.8
GABA Uptake	[3H]GABA Uptake	Rat	Inferior Colliculus Synaptosomes	2.5 ± 0.7
BGT-1	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 1.4
GAT-1	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 19
GAT-2	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 41
GAT-3	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 15

Data compiled from multiple sources.[5]

In Vivo Efficacy of NNC 05-2090 in Rodent Seizure Models



Seizure Model	Species	Administration Route	Endpoint	ED50 (μmol/kg)
Sound-Induced Seizures (Tonic)	DBA/2 Mice	Intraperitoneal	Inhibition of Tonic Convulsions	6
Sound-Induced Seizures (Clonic)	DBA/2 Mice	Intraperitoneal	Inhibition of Clonic Convulsions	19
Maximal Electroshock (MES)	Mice	Intraperitoneal	Inhibition of Tonic Hindlimb Extension	73
Amygdala Kindling	Rats	Intraperitoneal	Reduction of Seizure Severity (Grade 3-5)	Significant at 72- 242

Data from Dalby et al., 1997.[5]

Experimental Protocols Preparation of NNC 05-2090 for In Vivo Administration

Materials:

- NNC 05-2090 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

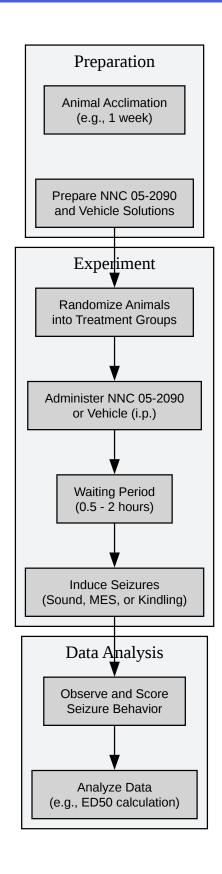


- Stock Solution Preparation: Due to its solubility, NNC 05-2090 hydrochloride can be initially dissolved in DMSO. Prepare a stock solution of a desired concentration (e.g., 10-20 mg/mL) by dissolving the required amount of NNC 05-2090 in DMSO. Vortex thoroughly to ensure complete dissolution.
- Working Solution Preparation: For intraperitoneal injections, it is crucial to minimize the
 concentration of DMSO. On the day of the experiment, dilute the stock solution with sterile
 0.9% saline to the final desired concentration for injection. The final concentration of DMSO
 in the working solution should be kept to a minimum, ideally below 5-10%, to avoid vehicleinduced side effects.
- Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline as the working solution.
- Administration: Administer the prepared NNC 05-2090 solution or vehicle control via intraperitoneal injection. The volume of injection should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).

Note: The original studies with **NNC 05-2090** did not explicitly state the vehicle used for i.p. injection. The above protocol is a standard method for preparing similar compounds for in vivo administration. Researchers should perform initial tolerability studies with the chosen vehicle.

Experimental Workflow for In Vivo Seizure Models





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General experimental workflow for rodent seizure models.



Sound-Induced Seizure Model in DBA/2 Mice

Materials:

- DBA/2 mice (21-28 days old, when susceptibility to audiogenic seizures is maximal)[6]
- · Sound-proof chamber
- Sound generator capable of producing a high-intensity acoustic stimulus (e.g., 110-120 dB)
- Stopwatch

Protocol:

- Animal Acclimation: Acclimate the DBA/2 mice to the housing facility for at least 3-4 days before the experiment.
- Drug Administration: Administer NNC 05-2090 or vehicle i.p. 30-60 minutes prior to seizure induction.[7]
- Seizure Induction: Place the mouse individually in the sound-proof chamber. After a brief
 habituation period (e.g., 1 minute), present the acoustic stimulus (e.g., a bell or a specific
 frequency tone at 110-120 dB) for up to 60 seconds or until a tonic-clonic seizure is
 observed.[6]
- Observation and Scoring: Observe the mouse for the following seizure progression:
 - Wild Running: Frantic, undirected running.
 - Clonic Seizure: Rhythmic jerking of the limbs.
 - Tonic Seizure: Rigid extension of the limbs.
 - Respiratory Arrest: Cessation of breathing (can be fatal).
- Data Collection: Record the latency to and the occurrence of each seizure phase. The primary endpoint is typically the prevention of the tonic seizure component.



Maximal Electroshock (MES) Seizure Model in Mice

Materials:

- Male mice (e.g., CF-1 or C57BL/6)
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine)
- Saline solution (0.9%)
- Animal restrainer

Protocol:

- Animal Acclimation: Acclimate mice to the laboratory for at least 3-4 days.
- Drug Administration: Administer **NNC 05-2090** or vehicle i.p. 30-60 minutes before the test. [7]
- Electrode Application: Apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a drop of saline to ensure good electrical contact.
- Seizure Induction: Place the corneal electrodes on the eyes of the restrained mouse and deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
- Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.
- Data Collection: Record whether each animal was protected from the tonic hindlimb extension. This binary data is used to calculate the ED50.

Amygdala Kindling Model in Rats

Materials:

Male rats (e.g., Sprague-Dawley or Wistar)



- Stereotaxic apparatus
- Bipolar stimulating electrode
- Cortical recording electrodes (optional, for EEG)
- Electrical stimulator
- Behavioral observation chamber

Protocol:

- Surgical Implantation: Anesthetize the rat and stereotaxically implant a bipolar electrode into
 the basolateral amygdala. Cortical electrodes can also be implanted to record
 electroencephalographic (EEG) activity. Allow for a post-surgical recovery period of at least
 one week.
- Kindling Induction:
 - Deliver a brief, low-intensity electrical stimulus (e.g., 1-2 seconds, 60 Hz) to the amygdala once or twice daily.
 - Observe and score the behavioral seizure response after each stimulation using the Racine scale.[8][9]
 - Continue stimulations until the rat consistently exhibits Stage 4 or 5 seizures (fully kindled). This process may take several weeks.
- Drug Testing in Fully Kindled Rats:
 - Once a stable kindled state is achieved, administer NNC 05-2090 or vehicle i.p. approximately 2 hours before the next scheduled stimulation.[7]
 - Deliver the electrical stimulus and score the resulting seizure severity using the Racine scale.
 - If recording EEG, measure the afterdischarge duration.



 Data Collection: The primary endpoints are the reduction in seizure stage and the decrease in afterdischarge duration in the drug-treated group compared to the vehicle-treated group.

Racine Seizure Severity Scale:[8][9]

- Stage 1: Facial and mouth movements (e.g., chewing, twitching).
- Stage 2: Head nodding.
- Stage 3: Forelimb clonus.
- Stage 4: Rearing with bilateral forelimb clonus.
- Stage 5: Rearing and falling with generalized tonic-clonic convulsions.

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 To cite this document: BenchChem. [Application Notes and Protocols for NNC 05-2090 in Rodent Seizure Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579115#how-to-use-nnc-05-2090-in-rodent-seizure-models]

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